4-[6-(hydroxymethyl)pyridin-2-yl]oxan-4-ol 4-[6-(hydroxymethyl)pyridin-2-yl]oxan-4-ol
Brand Name: Vulcanchem
CAS No.: 153635-21-3
VCID: VC8342525
InChI: InChI=1S/C11H15NO3/c13-8-9-2-1-3-10(12-9)11(14)4-6-15-7-5-11/h1-3,13-14H,4-8H2
SMILES: C1COCCC1(C2=CC=CC(=N2)CO)O
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

4-[6-(hydroxymethyl)pyridin-2-yl]oxan-4-ol

CAS No.: 153635-21-3

Cat. No.: VC8342525

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

4-[6-(hydroxymethyl)pyridin-2-yl]oxan-4-ol - 153635-21-3

Specification

CAS No. 153635-21-3
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name 4-[6-(hydroxymethyl)pyridin-2-yl]oxan-4-ol
Standard InChI InChI=1S/C11H15NO3/c13-8-9-2-1-3-10(12-9)11(14)4-6-15-7-5-11/h1-3,13-14H,4-8H2
Standard InChI Key MMMFMOFBYFUKFL-UHFFFAOYSA-N
SMILES C1COCCC1(C2=CC=CC(=N2)CO)O
Canonical SMILES C1COCCC1(C2=CC=CC(=N2)CO)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 4-[6-(hydroxymethyl)pyridin-2-yl]oxan-4-ol reflects its pyridine backbone with substituents at positions 2 and 6. The molecular formula is C₁₁H₁₅NO₃, derived as follows:

  • Pyridine ring: C₅H₅N

  • Oxan-4-ol (tetrahydropyran-4-ol): C₅H₉O₂

  • Hydroxymethyl group (-CH₂OH): CH₂OH

Subtracting two hydrogen atoms due to substitution yields the final formula.

Structural Features

The compound’s structure (Fig. 1) includes:

  • Pyridine ring: A six-membered aromatic ring with one nitrogen atom.

  • Oxan-4-ol: A saturated six-membered oxygen-containing ring with a hydroxyl group at position 4.

  • Hydroxymethyl group: A -CH₂OH substituent enhancing hydrophilicity.

Table 1: Key Structural Descriptors

PropertyValue
Molecular weight209.24 g/mol
Hydrogen bond donors2 (hydroxyl and hydroxymethyl)
Hydrogen bond acceptors4 (pyridine N, 2 ether O, hydroxyl O)
Rotatable bonds3

Synthesis and Synthetic Strategies

Retrosynthetic Analysis

Synthetic routes for analogous compounds suggest two primary strategies:

  • Pyridine functionalization: Introducing substituents to preformed pyridine derivatives.

  • Heterocycle coupling: Combining pyridine and tetrahydropyran precursors via cross-coupling reactions.

Proposed Synthetic Pathway

A plausible route involves:

  • Step 1: Bromination of 2-hydroxymethylpyridine at position 6 to yield 6-(bromomethyl)pyridin-2-ol.

  • Step 2: Suzuki-Miyaura coupling with tetrahydropyran-4-ol boronic ester to attach the oxan-4-ol group .

  • Step 3: Oxidation or protection/deprotection steps to refine functionality.

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (Predicted)
1NBS, AIBN, CCl₄, reflux65–75%
2Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C50–60%

Physicochemical Properties

Solubility and Partitioning

  • Water solubility: Moderate (estimated 10–20 mg/mL) due to polar hydroxyl groups.

  • LogP: ~0.5 (indicating balanced lipophilicity/hydrophilicity) .

Thermal Stability

  • Melting point: Estimated 120–140°C (based on pyridine and tetrahydropyran analogs).

  • Decomposition: Likely above 250°C, with pyrolytic cleavage of ether linkages.

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